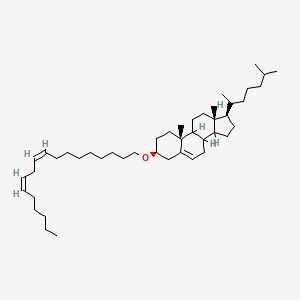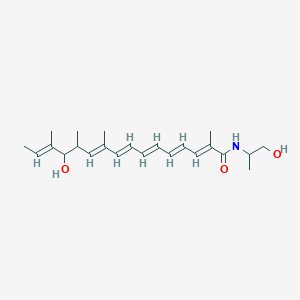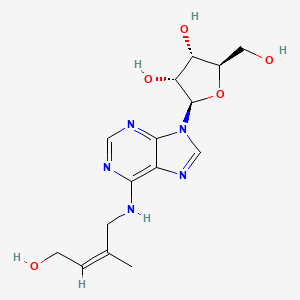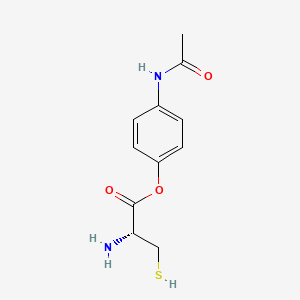
3-tert-Butoxy-N-methylmorphinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butoxy-N-methylmorphinan: is a synthetic morphinan derivative with the chemical formula C21H31NO and a molecular weight of 313.48 g/mol . It is known for its potent analgesic properties and is structurally related to other opioid compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-N-methylmorphinan typically involves the alkylation of levorphanol with tert-butyl groups. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-tert-Butoxy-N-methylmorphinan can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-tert-Butoxy-N-methylmorphinan is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics .
Biology: In biological research, it is used to study the effects of opioids on cellular signaling pathways and receptor binding .
Medicine: Clinically, it is investigated for its potential use in pain management and as a treatment for opioid addiction .
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other opioid derivatives and as a standard for quality control in drug manufacturing .
Mecanismo De Acción
3-tert-Butoxy-N-methylmorphinan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound also interacts with kappa and delta opioid receptors, contributing to its analgesic properties . The binding of this compound to these receptors results in the activation of intracellular signaling pathways that modulate pain perception .
Comparación Con Compuestos Similares
Levorphanol: A potent opioid analgesic with similar structural features but lacks the tert-butyl group.
Butorphanol: Another morphinan derivative with mixed agonist-antagonist properties at opioid receptors.
Morphine: A naturally occurring opioid with a different structural framework but similar analgesic effects.
Uniqueness: 3-tert-Butoxy-N-methylmorphinan is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This structural modification may result in altered pharmacokinetic properties and improved analgesic efficacy compared to its analogs .
Propiedades
Número CAS |
50299-98-4 |
|---|---|
Fórmula molecular |
C21H31NO |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
(1R,9R,10R)-17-methyl-4-[(2-methylpropan-2-yl)oxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C21H31NO/c1-20(2,3)23-16-9-8-15-13-19-17-7-5-6-10-21(17,18(15)14-16)11-12-22(19)4/h8-9,14,17,19H,5-7,10-13H2,1-4H3/t17-,19+,21+/m0/s1 |
Clave InChI |
HWTLPRHSBYNYIX-FBBABVLZSA-N |
SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
SMILES isomérico |
CC(C)(C)OC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3C)C=C1 |
SMILES canónico |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Sinónimos |
3-O-tert-butyllevorphanol 3-tert-butoxy-N-methylmorphinan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1231160.png)

![But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B1231162.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)





